molecular formula C28H28BN3O3 B11106875 {N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron

{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron

Cat. No.: B11106875
M. Wt: 465.4 g/mol
InChI Key: CZDKDAOYZNAARX-FMQUCBEESA-N
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Description

The compound {N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron is a complex organoboron compound It features a boron atom coordinated to a benzamidato ligand and a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron typically involves the reaction of a boronic acid derivative with an appropriate ligand under controlled conditions. One common method is the Petasis reaction, which is a multicomponent reaction involving boronic acids, amines, and carbonyl compounds . This reaction can be carried out in solvents like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Petasis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: Reduction reactions can convert the boron center to a lower oxidation state.

    Substitution: The benzamidato ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.

Scientific Research Applications

{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron: has several scientific research applications:

Mechanism of Action

The mechanism of action of {N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron involves its interaction with molecular targets through the boron center. The boron atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include coordination chemistry and organoboron reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{N-[(4E)-2-Acetyl-1-(amino-kappan)-5-(dimethylamino)-3-(oxo-kappao)-1,4-pentadien-1-YL]benzamidato}(diphenyl)boron: is unique due to its specific ligand structure and the presence of both acetyl and dimethylamino groups, which confer distinct reactivity and stability compared to other boron compounds.

Properties

Molecular Formula

C28H28BN3O3

Molecular Weight

465.4 g/mol

IUPAC Name

N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2,2-diphenyl-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-4-yl]benzamide

InChI

InChI=1S/C28H28BN3O3/c1-21(33)26-25(19-20-32(2)3)35-29(23-15-9-5-10-16-23,24-17-11-6-12-18-24)31-27(26)30-28(34)22-13-7-4-8-14-22/h4-20,31H,1-3H3,(H,30,34)/b20-19+

InChI Key

CZDKDAOYZNAARX-FMQUCBEESA-N

Isomeric SMILES

[B-]1([NH+]=C(C(=C(O1)/C=C/N(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

[B-]1([NH+]=C(C(=C(O1)C=CN(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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